1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Introduction of Bromophenyl Groups: The bromophenyl groups can be introduced through a nucleophilic substitution reaction using bromobenzylamine and a suitable electrophile.
Coupling Reactions: The final step involves coupling the triazole ring with the bromophenyl groups under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromobenzylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and target involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with a similar bromophenyl group and pyrazole ring.
Imidazole Derivatives: Compounds containing imidazole rings, which share some structural similarities with triazoles.
Uniqueness
1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE is unique due to its specific combination of bromophenyl groups and a triazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17Br2N5O |
---|---|
Molecular Weight |
479.2 g/mol |
IUPAC Name |
1-[3,5-bis[(3-bromophenyl)methylamino]-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C18H17Br2N5O/c1-12(26)25-18(22-11-14-5-3-7-16(20)9-14)23-17(24-25)21-10-13-4-2-6-15(19)8-13/h2-9H,10-11H2,1H3,(H2,21,22,23,24) |
InChI Key |
NOFGMGQEKJSQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)NCC2=CC(=CC=C2)Br)NCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.